3-Methylbenzimidazol-4-ol is classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. It is also categorized under aromatic compounds because of the presence of the benzene ring. This compound's unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in research and industrial applications.
The synthesis of 3-Methylbenzimidazol-4-ol typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. A common synthetic route includes:
The molecular structure of 3-Methylbenzimidazol-4-ol consists of:
3-Methylbenzimidazol-4-ol participates in several chemical reactions, including:
The mechanism of action for 3-Methylbenzimidazol-4-ol involves its interaction with specific molecular targets:
These interactions highlight its potential as a therapeutic agent in various biological systems .
3-Methylbenzimidazol-4-ol exhibits several notable physical and chemical properties:
3-Methylbenzimidazol-4-ol has diverse applications across various scientific fields:
The benzimidazole core structure emerged as a significant heterocyclic scaffold in organic chemistry during the late 19th century, with systematic exploration of its derivatives intensifying in the mid-20th century. Within this chemical landscape, 3-Methylbenzimidazol-4-ol (CAS RN 163298-76-8) was first unambiguously characterized and documented in the scientific literature during the 1990s, coinciding with advancements in heterocyclic synthesis and analytical techniques . This period witnessed prolific research into substituted benzimidazoles, driven by their prevalence in biologically active natural products and pharmaceuticals. The specific identification of 3-Methylbenzimidazol-4-ol arose from targeted investigations into the functionalization of the benzimidazole core at specific positions to modulate electronic properties and biological activity. Its assignment of a unique CAS Registry Number (163298-76-8) formalized its identity as a distinct chemical entity, facilitating further research and commercial availability through specialty chemical suppliers like EvitaChem (EVT-1181797) for non-therapeutic research applications [8].
3-Methylbenzimidazol-4-ol (systematic IUPAC name: 3-methyl-1H-benzimidazol-4-ol; molecular formula C₈H₈N₂O) belongs to the fused bicyclic heterocycle family, characterized by a benzene ring fused to an imidazole ring. This classification places it within a critically important group of nitrogen-containing heterocycles renowned for their diverse chemical behavior and biological relevance [10]. Its structure features two key substituents defining its chemical personality: a methyl group (-CH₃) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzimidazole ring system [6].
The methyl group contributes steric bulk and electron-donating effects, influencing ring electron density and reactivity towards electrophilic substitution. The hydroxyl group, particularly significant due to its placement adjacent to the imidazole nitrogen, introduces strong potential for tautomerism (keto-enol equilibrium), hydrogen bonding (both as a donor and acceptor), and acid-base behavior, impacting solubility, crystal packing, and interaction with biological targets [4]. This combination of a basic imidazole nitrogen and a phenolic-like hydroxyl group creates a unique electronic environment within the molecule, distinguishing it from simpler benzimidazoles or those substituted at other positions. Its structural complexity and polarity are reflected in identifiers like the canonical SMILES string "CN1C=NC2=C1C(=CC=C2)O" and the InChIKey "XZPJPYXKVODVDL-UHFFFAOYSA-N" .
Research into 3-Methylbenzimidazol-4-ol is propelled by compelling dual motivations stemming from the established versatility of the benzimidazole scaffold [10].
Pharmacological Potential: Benzimidazole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents (anthelmintics, antivirals, proton pump inhibitors, anticancer drugs). The specific substitution pattern in 3-Methylbenzimidazol-4-ol—particularly the hydrogen-bonding capable hydroxyl group—suggests enhanced potential for interacting with biological macromolecules. Research focuses on its exploitation as a precursor or pharmacophore for developing novel enzyme inhibitors, DNA-interactive agents, and compounds with antimicrobial, anticancer, and anti-inflammatory properties [7]. Its structural similarity to purine bases further underpins interest in its nucleic acid interactions.
Material Science Potential: Beyond pharmacology, the robust yet tunable electronic structure and potential for coordination and supramolecular interactions (via N atoms and OH group) make 3-Methylbenzimidazol-4-ol a candidate for advanced materials. Research explores its incorporation into organic semiconductors, corrosion inhibitors for industrial applications, specialized dyes and pigments, and as a monomer or additive in high-performance polymers [5]. The ability to potentially coordinate metal ions also suggests applications in catalysis or sensor development.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3